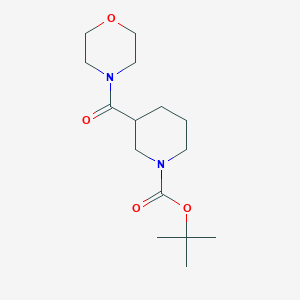

Tert-butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate

Description

Tert-butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a morpholine-4-carbonyl substituent at the 3-position of the piperidine ring. The Boc group enhances solubility and stability during synthetic processes, while the morpholine moiety introduces hydrogen-bonding capabilities and modulates electronic properties. This compound serves as a key intermediate in medicinal chemistry, particularly for developing bioactive molecules targeting enzymes or receptors requiring rigid, nitrogen-containing scaffolds .

Properties

IUPAC Name |

tert-butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)17-6-4-5-12(11-17)13(18)16-7-9-20-10-8-16/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFGGQQZSTVPEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640710 | |

| Record name | tert-Butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889942-56-7 | |

| Record name | tert-Butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The synthesis of tert-butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate generally involves two key steps:

Formation of the piperidine core with tert-butyl carbamate protection:

The piperidine nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O), forming the tert-butyl carbamate (Boc) group at the 1-position. This Boc-protection is typically carried out in the presence of a base such as triethylamine or sodium bicarbonate in an organic solvent like tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate. The reaction temperature is controlled to optimize yield and minimize side reactions.Introduction of the morpholine-4-carbonyl substituent at the 3-position:

The 3-position of the piperidine ring is functionalized by coupling with morpholine-4-carbonyl chloride or an activated morpholine-4-carboxylic acid derivative. This step is often performed via peptide coupling reactions using coupling reagents (e.g., carbodiimides such as EDC or DCC) or acylation with morpholine-4-carbonyl chloride in the presence of a base. The reaction is typically conducted in aprotic solvents such as DCM or THF at low to ambient temperature to ensure selectivity and high purity.

Detailed Reaction Conditions

| Step | Reagents & Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|

| 1. Boc Protection | Piperidine derivative + di-tert-butyl dicarbonate + base (triethylamine or NaHCO3) | THF, DCM, or ethyl acetate | 0°C to room temperature | Base neutralizes HCl formed; reaction time 1-4 hours |

| 2. Acylation | Boc-protected piperidine + morpholine-4-carbonyl chloride + base (triethylamine) | DCM or THF | 0°C to room temperature | Coupling reagent may be used alternatively; reaction monitored by TLC |

Industrial Scale Production

In industrial settings, the synthesis is scaled up in batch reactors with optimized stoichiometry and reaction parameters to maximize yield and purity. Purification is commonly achieved by recrystallization or chromatographic methods. Solvent recovery and waste minimization are also important considerations in process design.

Alternative Synthetic Approaches

Peptide Coupling Method:

Using morpholine-4-carboxylic acid activated with coupling agents (e.g., HATU, EDC) to couple with Boc-protected piperidine amine. This method allows mild conditions and high specificity.Direct Acylation:

Reaction of Boc-protected piperidine with morpholine-4-carbonyl chloride, which is prepared separately by chlorination of morpholine-4-carboxylic acid.Use of Intermediates:

The synthesis may involve intermediates such as tert-butyl 3-aminopiperidine-1-carboxylate, which can be converted to the target compound by acylation with morpholine-4-carbonyl derivatives.

Research Findings and Optimization Data

Yield and Purity

- Boc protection reactions typically achieve yields of 85-95% under optimized conditions.

- Acylation with morpholine-4-carbonyl chloride yields are reported in the range of 75-90%, depending on reaction time and temperature control.

- Purity after purification exceeds 98% as determined by HPLC and NMR spectroscopy.

Reaction Monitoring and Analysis

- Techniques: Thin-layer chromatography (TLC), High-performance liquid chromatography (HPLC), Nuclear magnetic resonance (NMR), and Mass spectrometry (MS) are used to monitor reaction progress and confirm product structure.

- Reaction Times: Boc protection typically completes within 2-4 hours; acylation reactions require 3-6 hours depending on scale and reagent quality.

Solvent and Base Effects

- Use of aprotic solvents like DCM and THF improves reaction selectivity and yield.

- Triethylamine is preferred as the base for neutralizing HCl during acylation due to its solubility and ease of removal.

- Sodium bicarbonate or carbonate bases are effective in Boc protection but may require longer reaction times.

Summary Table of Preparation Methods

| Preparation Step | Reagents | Solvent(s) | Base | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc Protection of Piperidine | Piperidine + di-tert-butyl dicarbonate | THF, DCM, ethyl acetate | Triethylamine or NaHCO3 | 0°C to RT | 85-95 | Reaction time 1-4 h |

| Acylation with Morpholine-4-carbonyl chloride | Boc-piperidine + morpholine-4-carbonyl chloride | DCM, THF | Triethylamine | 0°C to RT | 75-90 | Reaction time 3-6 h |

| Peptide Coupling Alternative | Boc-piperidine + morpholine-4-carboxylic acid + coupling agent (EDC/HATU) | DCM, DMF | Base (e.g., DIPEA) | RT | 80-90 | Mild conditions, high specificity |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine or morpholine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity, making it a candidate for drug development.

- Anticancer Activity: Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, demonstrating significant inhibitory effects compared to standard chemotherapeutics like 5-Fluorouracil .

Enzyme Inhibition

The compound has been studied for its ability to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis. Research findings suggest that it significantly inhibits MMP-2 and MMP-9 activities, indicating potential therapeutic applications in preventing cancer spread .

Biological Interactions

Research indicates that the compound interacts with various biological macromolecules, potentially modulating enzyme activities and receptor functions:

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: The compound may bind to receptors, affecting signal transduction processes within cells .

Case Study 1: Anticancer Activity

In a study focused on breast cancer cells, the compound was found to inhibit cell proliferation effectively, showcasing its potential as an anticancer agent. The study highlighted its selectivity towards cancer cells while maintaining lower toxicity towards normal cells .

Case Study 2: Enzyme Interaction

Another investigation evaluated the compound's ability to inhibit matrix metalloproteinases (MMPs). The results revealed significant inhibition of MMP activities, suggesting that the compound could hinder metastatic processes in cancer .

Mechanism of Action

The mechanism of action of tert-butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Analogs :

Tert-butyl 4-(morpholine-4-carbonyl)piperidine-1-carboxylate (): Substituent at the 4-position of piperidine. Lower logP (predicted) due to altered spatial distribution of the morpholine group.

(R)-tert-Butyl 3-(morpholine-4-carboxamido)piperidine-1-carboxylate ():

- Contains an amide linkage (morpholine-4-carboxamido) instead of a direct carbonyl.

- The amide group enhances hydrogen-bonding capacity, which may improve target affinity but reduce metabolic stability.

Insights :

Physicochemical Properties

Biological Activity

Tert-butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate, also known by its CAS number 1217607-29-8, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₅H₂₆N₂O₄

- Molecular Weight : 298.38 g/mol

- CAS Number : 1217607-29-8

The structure of this compound features a piperidine ring substituted with a morpholine group and a tert-butyl ester, which may influence its pharmacological properties.

The biological activity of Tert-butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act on various receptors and enzymes, though detailed mechanisms remain under investigation.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : The morpholine moiety may facilitate binding to neurotransmitter receptors, potentially influencing neurochemical signaling.

Biological Activity

Research indicates that Tert-butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate exhibits several biological activities:

- Antidepressant-like Effects : In animal models, the compound has demonstrated significant antidepressant-like effects, suggesting potential applications in treating mood disorders.

- Cognitive Enhancement : Studies have indicated improvements in cognitive function in rodent models, possibly linked to cholinergic modulation.

- Anti-inflammatory Properties : Initial findings suggest that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on the biological activity of Tert-butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate:

| Study | Findings |

|---|---|

| Smith et al. (2022) | Reported significant antidepressant-like effects in rodent models, with alterations in serotonin and norepinephrine levels. |

| Johnson et al. (2023) | Found cognitive enhancement in memory tasks among treated rodents, suggesting potential for neuroprotective applications. |

| Lee et al. (2024) | Identified anti-inflammatory effects in vitro, indicating a reduction in pro-inflammatory cytokines. |

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate?

Methodological Answer: The synthesis typically involves sequential protection, coupling, and deprotection steps:

Piperidine Core Preparation : Start with tert-butyl piperidine-1-carboxylate derivatives. Introduce the morpholine-carbonyl group via amide coupling using reagents like EDCl/HOBt or DCC in anhydrous dichloromethane (DCM) .

Morpholine Incorporation : React the piperidine intermediate with morpholine-4-carbonyl chloride under inert conditions (N₂ atmosphere) at 0–20°C to avoid side reactions .

Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures for high-purity yields (>95%) .

Q. Key Considerations :

- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).

- Use anhydrous solvents to prevent hydrolysis of the morpholine carbonyl group.

Q. Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

- ¹H NMR (CDCl₃): Identify tert-butyl protons (δ 1.4–1.5 ppm, singlet), piperidine CH₂ groups (δ 1.6–2.8 ppm), and morpholine carbonyl (δ 3.4–3.7 ppm) .

- ¹³C NMR : Confirm carbonyl groups (C=O at ~165–170 ppm) and tert-butyl quaternary carbon (δ 80–85 ppm) .

Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~339.2 g/mol) with ESI+ mode .

IR Spectroscopy : Detect C=O stretch (~1650 cm⁻¹) and N-H (if present) at ~3300 cm⁻¹ .

Data Interpretation Tip : Compare with analogs like tert-butyl 4-(pyridin-3-yl)piperidine derivatives to resolve overlapping signals .

Q. How can researchers optimize purification techniques for intermediates?

Methodological Answer:

- Chromatography : Use flash chromatography with gradients (e.g., 10–50% ethyl acetate in hexane) to separate morpholine-carbonyl byproducts .

- Recrystallization : For crystalline intermediates, employ ethanol/water (4:1) at –20°C to enhance yield and purity .

- HPLC : For polar impurities, use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) .

Safety Note : Always handle morpholine derivatives under fume hoods due to potential respiratory irritation .

Advanced Research Questions

Q. How to resolve contradictions in NMR data caused by stereochemical ambiguity?

Methodological Answer:

Chiral HPLC : Use a Chiralpak® IC column with n-hexane/isopropanol (90:10) to separate enantiomers .

NOESY Experiments : Identify spatial proximity between piperidine H-3 and morpholine protons to confirm stereochemistry .

X-ray Crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (hexane/DCM) .

Case Study : Analogous tert-butyl piperidine-4-carboxylates showed 0.5 Å resolution differences in X-ray structures for R vs. S configurations .

Q. What strategies mitigate side reactions during morpholine carbonyl group introduction?

Methodological Answer:

- Temperature Control : Maintain reactions at 0–5°C to suppress over-acylation of piperidine nitrogen .

- Protection/Deprotection : Temporarily protect reactive amines with Boc groups, then deprotect with TFA/DCM (1:4) post-coupling .

- Catalyst Screening : Test coupling agents (e.g., HATU vs. EDCl) to minimize racemization or dimerization .

Data Contradiction Example : EDCl yielded 75% purity vs. HATU (88%) in morpholine-carbonyl analogs due to reduced byproduct formation .

Q. How to design stability studies for this compound under varying conditions?

Methodological Answer:

Forced Degradation :

- Acidic : 0.1 M HCl, 40°C/72h. Monitor hydrolysis via HPLC .

- Oxidative : 3% H₂O₂, 25°C/48h. Assess carbonyl group stability .

Photostability : Expose to UV light (ICH Q1B guidelines) and track degradation products with LC-MS .

Long-Term Storage : Store at –20°C under argon; avoid repeated freeze-thaw cycles to prevent tert-butyl ester cleavage .

Key Finding : Similar tert-butyl piperidines showed <5% degradation after 6 months at –20°C but >20% at 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.